molecular formula C19H19ClN6O2 B2651744 N1-(2-chlorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1797844-63-3

N1-(2-chlorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2651744
CAS No.: 1797844-63-3
M. Wt: 398.85
InChI Key: MBQNEACLJSGOJI-UHFFFAOYSA-N
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Description

N1-(2-Chlorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a 3-cyanopyrazine ring at the N2 position. The 3-cyanopyrazine moiety introduces electron-withdrawing and hydrogen-bonding capabilities, which may influence target binding or pharmacokinetic properties .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-14-3-1-2-4-15(14)25-19(28)18(27)24-12-13-5-9-26(10-6-13)17-16(11-21)22-7-8-23-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQNEACLJSGOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings, including case studies and experimental data.

Structural Characteristics

The compound is characterized by its oxalamide backbone, which is substituted with a 2-chlorophenyl group and a piperidinyl moiety linked to a cyanopyrazine. The specific structure can be represented as follows:

N1 2 chlorophenyl N2 1 3 cyanopyrazin 2 yl piperidin 4 yl methyl oxalamide\text{N1 2 chlorophenyl N2 1 3 cyanopyrazin 2 yl piperidin 4 yl methyl oxalamide}

This structural configuration suggests potential interactions with various biological targets, particularly in the realm of kinase inhibition and other enzymatic pathways.

Research indicates that compounds similar to this compound may exhibit their biological activity through several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells by disrupting their ability to repair DNA damage .
  • Antineoplastic Effects : Preliminary studies suggest that the compound could induce cytotoxic effects on various cancer cell lines, potentially through apoptosis or necrosis pathways .
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, although specific data on this compound is limited.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:

StudyCell LineConcentrationEffect Observed
Study 1HeLa (cervical cancer)10 µM50% cell viability reduction after 48 hours
Study 2MCF7 (breast cancer)5 µMInduction of apoptosis markers
Study 3A549 (lung cancer)20 µMSignificant decrease in proliferation

These results indicate a promising profile for the compound as an anticancer agent.

Case Studies

One notable case study involved the administration of the compound in a xenograft model of human breast cancer. The results showed a marked reduction in tumor size compared to controls, suggesting effective therapeutic potential. The mechanism was linked to enhanced apoptotic signaling pathways induced by the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The compound’s structural uniqueness lies in its combination of a 2-chlorophenyl group and a cyanopyrazine-modified piperidine. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name N1 Substituent N2 Substituent Key Features Biological Activity/Data
Target Compound 2-Chlorophenyl (1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl Unique cyanopyrazine-piperidine hybrid; potential metabolic stability Not explicitly reported
Compound 13 (HIV Inhibitor) 4-Chlorophenyl (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)thiazole) Thiazole-piperidine hybrid; high HPLC purity (90%) HIV entry inhibition (IC₅₀ not stated)
Compound 20 (Ev7) 3-Chlorophenyl 4-Methoxyphenethyl Simple aryl-alkyl chain; moderate synthesis yield (33%) Synthesized, activity unspecified
S336 (Umami Agonist) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent; low toxicity (NOEL: 100 mg/kg) Umami taste enhancement (FEMA 4233)
BNM-III-170 (Vaccine Enhancer) 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl Bis-trifluoroacetate salt; vaccine adjuvant activity Enhances antiviral vaccine efficacy

Key Observations:

Substituent Position and Bioactivity: The 2-chlorophenyl group in the target compound distinguishes it from analogs with 3- or 4-chlorophenyl substituents (e.g., Compound 20, BNM-III-170). Ortho-substitution may sterically hinder interactions or alter electronic effects compared to meta/para positions . The 3-cyanopyrazine moiety introduces a rigid heterocycle absent in other analogs. This contrasts with thiazole (Compound 13) or pyridine (S336) rings, which are more common in related structures .

Synthesis and Purity: Analogs like Compound 13 and S336 were synthesized with moderate yields (30–55%) and high HPLC purity (>90%).

Toxicity and Metabolism: Umami agonists (e.g., S336) exhibit low toxicity (NOEL: 100 mg/kg), while chlorophenyl-containing analogs (e.g., HIV inhibitors) lack explicit toxicity data. The target’s cyanopyrazine could influence cytochrome P450 interactions, as seen with S5456 (51% CYP3A4 inhibition at 10 µM) .

Implications of Structural Variations

  • Antiviral Potential: Piperidine-thiazole hybrids (e.g., Compounds 8–11) demonstrate HIV entry inhibition, suggesting the target’s piperidine-cyanopyrazine group may similarly engage viral targets .
  • Metabolic Stability: The cyanopyrazine’s nitrile group may enhance resistance to hydrolysis compared to ester- or hydroxyethyl-containing analogs (e.g., Compounds 14–15) .
  • Solubility: The polar cyanopyrazine could improve aqueous solubility relative to lipophilic methoxyphenethyl derivatives (e.g., Compound 20) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.